molecular formula C7H13NO2 B12942309 Methyl 1-amino-3-methylcyclobutane-1-carboxylate

Methyl 1-amino-3-methylcyclobutane-1-carboxylate

Cat. No.: B12942309
M. Wt: 143.18 g/mol
InChI Key: JFZHYLBIXCBNRZ-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-methylcyclobutane-1-carboxylate is a cyclobutane-derived compound featuring an amino group at position 1 and a methyl ester at position 1, with an additional methyl substituent at position 2.

Properties

IUPAC Name

methyl 1-amino-3-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-7(8,4-5)6(9)10-2/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZHYLBIXCBNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-methylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with methylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Methyl 1-amino-3-methylcyclobutane-1-carboxylate
  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.19 g/mol
  • Structure : The compound features a cyclobutane ring with an amino group and a carboxylate ester, which contributes to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The amino group can be substituted by other nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction Reactions : This compound can be oxidized to form nitroso derivatives or reduced to yield primary amines, making it useful for generating complex molecular architectures.

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development. Research indicates its potential applications in:

  • Therapeutic Agents : The compound may interact with specific biological targets, which could lead to the development of new treatments for various diseases .
  • Radiotracers : Variants of this compound have been investigated as radiotracers for positron emission tomography (PET) imaging in cancer diagnostics, particularly prostate cancer .

Biological Research

In biological studies, this compound is utilized to explore the effects of cyclobutane derivatives on biological systems:

  • Model Compound : It serves as a model to understand the behavior of similar structures in biological environments, aiding in the study of metabolic pathways and enzyme interactions .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, indicating potential applications in infection control.

Case Study 1: Radiotracer Development

A pilot study examined the efficacy of anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (FACBC) as a radiotracer for PET imaging in prostate cancer patients. The study demonstrated that FACBC could effectively visualize tumor sites, providing insights into its potential use in cancer diagnostics .

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial activity of this compound derivatives showed promising results against Gram-positive and Gram-negative bacteria. Further investigation into the mechanism of action is warranted to establish its therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-methylcyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino compound which can then interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 1-amino-3-methylcyclobutane-1-carboxylate can be compared to analogs with variations in ring size, substituents, and functional groups. Below is a detailed analysis:

Ring Size Variation: Cyclobutane vs. Cyclopentane

  • Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87, EP 4374877 A2): Structure: Features a five-membered cyclopentane ring instead of cyclobutane. Synthesis Yield: Reported at 80% for the cyclopentane derivative, comparable to cyclobutane analogs. Reactivity: Reduced ring strain in cyclopentane may enhance stability but lower reactivity in ring-opening reactions compared to cyclobutane derivatives.
Property Cyclobutane Derivative Cyclopentane Derivative
Ring Strain High Moderate
Synthetic Yield* ~75–85% ~80%
Thermal Stability Lower Higher

*Synthetic yields vary based on substituents and reaction conditions.

Substituent Variation: Methyl vs. Methoxy

  • Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride (CAS 1260387-16-3): Structure: Methoxy group at position 3 instead of methyl. Biological Activity: Methoxy substituents are often associated with altered pharmacokinetics due to hydrogen-bonding interactions.
Property 3-Methyl Derivative 3-Methoxy Derivative
LogP (Predicted) ~1.2 ~0.8
Aqueous Solubility Moderate Higher
Synthetic Complexity Lower Higher

Functional Group Variation: Ester vs. Carbamate

  • Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1):
    • Structure : Carbamate group replaces the ester, with a phenyl ring instead of cyclobutane.
    • Applications : Carbamates are common in agrochemicals and pharmaceuticals due to hydrolytic stability and bioactivity.
Property Cyclobutane Ester Phenyl Carbamate
Hydrolytic Stability Moderate High
Bioactivity Potential Variable Well-documented

Biological Activity

Methyl 1-amino-3-methylcyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Structural Characteristics

This compound features a cyclobutane ring, an amino group, and a carboxylate functional group. These components contribute to its reactivity and interaction with biological targets. The molecular formula is C7H13NO2C_7H_{13}NO_2 with a molecular weight of approximately 143.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The unique cyclobutane structure allows for specific binding interactions that can modulate the activity of these biological targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding: It could bind to receptors, influencing signaling pathways that regulate various physiological functions.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity:
    • Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through caspase activation.
  • Anti-inflammatory Properties:
    • The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects:
    • Preliminary studies suggest that it may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from damage

Table 2: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)EffectReferences
CDK96Significant inhibition
COX-215Moderate inhibition
TNF-α10Inhibitory effect on cytokine release

Case Studies

Case Study 1: Anticancer Activity
In a study examining the effects of this compound on breast cancer cell lines (e.g., MDA-MB-231), it was found that treatment with the compound resulted in a significant increase in caspase-3 activity, indicating the induction of apoptosis. The concentration required for a five-fold increase in apoptotic signal was determined to be around 10 µM.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using an LPS-induced model in macrophages. Results showed that this compound reduced the levels of TNF-α and IL-6 by approximately 40% at a concentration of 15 µM, highlighting its potential as an anti-inflammatory agent.

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